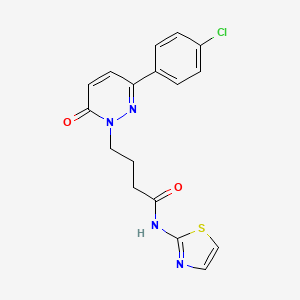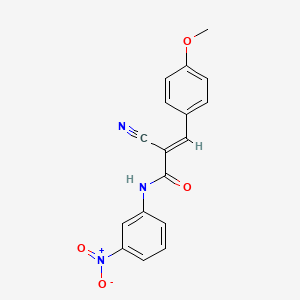
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-chloro-4-hydroxyphenyl)acetate” is a chemical compound with the CAS Number 72766-07-5 . It has a molecular weight of 200.62 g/mol . The IUPAC name for this compound is methyl (2-chloro-4-hydroxyphenyl)acetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9ClO3 . The SMILES string representation of this compound is COC(=O)CC1=C(C=C(C=C1)O)Cl .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is sparingly soluble in water, but soluble in ethanol, methanol, and other organic solvents.Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
Antimicrobial Evaluation
Research on novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, starting from ethyl 2-(4-chloro-3-methylphenoxy) acetate, highlights the antimicrobial potential of these compounds. The synthesis pathway and the characterization of these compounds pave the way for the development of new antimicrobial agents (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).
Environmental Presence and Impact
A study on the herbicide acetochlor, structurally related to the target compound, investigates its occurrence in the hydrologic system across the Midwestern United States. This research provides insights into the environmental distribution and potential impact of such chemicals following agricultural use, underscoring the importance of monitoring and managing environmental pollutants (D. Kolpin, B. K. Nations, D. Goolsby, E. Thurman, 1996).
Fungus-Derived Phenol Derivatives
A new phenol derivative, closely related to Methyl 2-(2-chloro-4-hydroxyphenyl)acetate, was isolated from mangrove-derived fungus Eupenicillium sp. This discovery adds to the diversity of naturally occurring phenolic compounds with potential applications in drug development and bioactive material research (Rong-Qing Mei, Xu-hua Nong, Bin Wang, Xue-Ping Sun, Guo-Lei Huang, Youping Luo, Caijuan Zheng, Guangying Chen, 2020).
Polycondensation Applications
Research on the acid-catalyzed polycondensation of 2-Hydroxymethylthiophene and its acetate, which shares a functional group similarity with this compound, explores the creation of polymers. This study demonstrates the potential application of these compounds in polymer science, offering insights into the synthesis and properties of new polymeric materials (P. Stagnaro, G. Costa, A. Gandini, 2001).
Safety and Hazards
“Methyl 2-(2-chloro-4-hydroxyphenyl)acetate” is associated with certain hazards. It has been classified under GHS07, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Mode of Action
The specific mode of action of Methyl 2-(2-chloro-4-hydroxyphenyl)acetate It’s known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that the compound is a solid at room temperature and has a molecular weight of 20062 . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Propriétés
IUPAC Name |
methyl 2-(2-chloro-4-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYMZSZEJWWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72766-07-5 |
Source


|
| Record name | methyl 2-(2-chloro-4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2725817.png)
![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725819.png)
![Propanoic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B2725820.png)
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2725823.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B2725825.png)
![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)
![3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2725834.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2725835.png)
![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2725836.png)
